N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide
Description
Evolution and Significance of Sulfonamide Pharmacophores
Sulfonamides emerged as the first broadly effective synthetic antibacterial agents following the 1932 discovery of Prontosil, a prodrug metabolized to sulfanilamide. The sulfonamide group (–SO~2~NH~2~) serves as a bioisostere for para-aminobenzoic acid (PABA), enabling competitive inhibition of dihydropteroate synthase in folate biosynthesis. Modern medicinal chemistry has expanded sulfonamide applications far beyond antimicrobial activity, exploiting their capacity to interact with diverse enzymatic targets through hydrogen bonding, electrostatic interactions, and steric effects.
Key structural modifications have driven therapeutic innovation:
- Aromatic sulfonamides : Enhanced metabolic stability through π-π stacking interactions (e.g., celecoxib’s COX-2 inhibition).
- Aliphatic sulfonamides : Improved solubility for kinase inhibition applications (e.g., vemurafenib’s B-RafV600E targeting).
- Hybrid sulfonamides : Conjugation with heterocycles or fluorinated aromatics to modulate pharmacokinetics and target selectivity.
The compound under examination exemplifies third-generation sulfonamide design, combining traditional antibacterial pharmacophores with modern target-specific modifications.
Benzo[d]dioxole Moiety in Bioactive Compounds
The benzo[d]dioxole system (methylenedioxyphenyl group) enhances drug bioavailability through multiple mechanisms:
- Metabolic stabilization : The methylenedioxy bridge resists oxidative degradation by cytochrome P450 enzymes, extending plasma half-life.
- Lipophilicity modulation : LogP values increase by ~0.5–1.0 compared to simple phenyl groups, improving blood-brain barrier penetration.
- Receptor binding : The electron-rich aromatic system participates in charge-transfer interactions with protein tyrosine residues.
Notable applications include:
- Anticancer agents : Benzodioxole-arsenical conjugates showed 3.2-fold increased tumor suppression in murine models compared to parent compounds.
- Antiepileptics : Stiripentol’s benzodioxole moiety inhibits CYP450-mediated drug metabolism, enabling combination therapies.
- Pesticides : Piperonyl butoxide synergizes pyrethroids via oxidase inhibition.
In the target compound, the 5-substituted benzodioxole likely contributes to metabolic stability and target engagement through these established mechanisms.
Fluorophenyl Substitution Patterns in Drug Development
The 2,5-difluorophenyl group confers distinct advantages in drug design:
| Property | Effect of 2,5-Difluoro Substitution | Example Drug |
|---|---|---|
| Metabolic stability | Blocks para-hydroxylation | Crizotinib (ALK inhibitor) |
| Target affinity | Enhances halogen bonding | Lorlatinib (ROS1 inhibitor) |
| Solubility | Lowers crystal lattice energy | Venetoclax (BCL-2 inhibitor) |
| Stereoelectronic effects | Modulates σ-hole interactions | Nintedanib (VEGFR inhibitor) |
Crystallographic studies reveal that 2,5-difluorophenyl groups participate in short C–H⋯F contacts (2.3–2.5 Å), stabilizing protein-ligand complexes through non-covalent interactions. In kinase inhibitors like N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, this substitution pattern improved B-RafV600E inhibition (IC~50~ = 1.7 nM) by optimizing hydrophobic pocket occupancy.
Hybrid Molecular Design Principles in Modern Drug Discovery
The integration of sulfonamide, benzodioxole, and difluorophenyl motifs follows established hybridization strategies:
Three-component synergy model :
- Sulfonamide core : Provides hydrogen-bonding capacity (–SO~2~NH–) and enzyme active-site recognition.
- Benzodioxole : Enhances membrane permeability and metabolic resistance.
- Difluorophenyl : Fine-tunes electronic properties and target binding specificity.
Structural hybridization achieves:
- Multi-target engagement : Simultaneous interaction with catalytic residues and allosteric sites.
- Balanced ADME properties : LogD~7.4~ ≈ 2.1 (predicted) for optimal oral bioavailability.
- Reduced off-target effects : Steric hindrance from fluorines minimizes interactions with non-target proteins.
Research Gaps and Scientific Rationale
Despite advances in sulfonamide hybrid design, critical questions remain:
- Synergistic effects : Unknown whether benzodioxole’s CYP450 inhibition potentiates sulfonamide activity through metabolic modulation.
- Fluorine positioning : Limited data on optimal fluorination patterns for dual hydrogen/halogen bonding.
- Chirality considerations : The 2-hydroxypropyl linker introduces a stereocenter requiring enantioselective synthesis and pharmacological evaluation.
This compound’s unique architecture addresses these gaps by:
- Combining CYP450-modulating benzodioxole with a fluorinated sulfonamide scaffold.
- Employing 2,5-difluoro substitution rather than conventional para-fluoro patterns.
- Introducing a hydroxpropyl spacer for conformational flexibility in target binding.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO5S/c1-17(21,12-2-5-15-16(7-12)25-10-24-15)9-20-26(22,23)8-11-6-13(18)3-4-14(11)19/h2-7,20-21H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOXKZTDWGGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an epoxide, such as propylene oxide, in the presence of a base.
Attachment of the difluorophenyl methanesulfonamide group: This is typically done through a nucleophilic substitution reaction where the hydroxypropyl intermediate reacts with a difluorophenyl methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The difluorophenyl group can be reduced to form a phenyl group.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted methanesulfonamide derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including benzamides, thiazole derivatives, and sulfonamide-based pesticides. Below is a systematic comparison:
Structural Analogues with Benzodioxole Moieties
Sulfonamide-Based Agrochemicals
Research Findings and Hypotheses
While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn:
- Target Selectivity: The 2,5-difluorophenyl group may confer selectivity toward fluorophoric enzyme active sites, as seen in diflufenican (a herbicide with a trifluoromethylphenoxy group) .
- Thermodynamic Stability: The benzodioxole ring’s fused oxygen atoms could enhance thermal stability compared to monocyclic aromatics (e.g., phenyl groups in derivatives) .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzo[d][1,3]dioxole ring : A bicyclic structure that contributes to the compound's reactivity and biological activity.
- Hydroxypropyl moiety : Enhances solubility and potential interactions with biological targets.
- Difluorophenyl group : Imparts specific electronic properties that may influence the compound's binding affinity to target enzymes.
Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, leading to the synthesis of prostaglandins involved in inflammation and pain signaling.
Mode of Action
This compound acts as an inhibitor of COX enzymes. This inhibition reduces the production of prostaglandins, resulting in anti-inflammatory effects. The compound's structure allows it to effectively bind to the active site of COX enzymes, blocking their activity.
Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can effectively reduce inflammation in various experimental models, making it a candidate for treating inflammatory diseases.
Antitumor Activity
Similar compounds have demonstrated antitumor properties. For instance, derivatives have been shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values indicate potent activity against tumor growth while exhibiting lower toxicity to normal cells.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
| This Compound | TBD | TBD |
Analgesic Activity
In addition to its anti-inflammatory effects, this compound may also possess analgesic properties. The inhibition of COX enzymes leads to decreased production of pain mediators, which can alleviate pain associated with inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Study on COX Inhibition : A study evaluated the inhibitory effects of various derivatives on COX enzymes, revealing that certain substitutions significantly enhance inhibitory potency against COX-2 compared to COX-1 .
- Anticancer Evaluation : Another study assessed the antiproliferative effects of related compounds on different cancer cell lines. Results indicated that structural modifications could lead to enhanced cytotoxicity against specific tumors .
- Inflammation Models : In vivo models demonstrated that compounds with similar structures significantly reduced edema and inflammatory cytokine levels (e.g., IL-1β), supporting their potential use as anti-inflammatory agents .
Q & A
Basic: What are the optimal synthetic routes for preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves:
Nucleophilic substitution between a diol intermediate (e.g., benzo[d][1,3]dioxol-5-yl propanol) and a methanesulfonamide derivative under basic conditions (e.g., NaH in THF at 0°C) .
Epoxide ring-opening or hydroxyl activation strategies to introduce the 2,5-difluorophenyl group .
Critical parameters:
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates.
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
- Purification : Column chromatography or recrystallization is essential to isolate the product (typical yields: 40–65%) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., benzo[d][1,3]dioxolane proton integration at δ 5.9–6.1 ppm) and hydroxypropyl stereochemistry .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>95% recommended for pharmacological assays) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C17H16F2NO5S) .
Advanced: How does stereochemistry at the hydroxypropyl moiety affect the compound’s pharmacological activity?
Answer:
The R/S configuration at the hydroxypropyl carbon influences target binding. For example:
- Molecular docking studies : The (S)-enantiomer may exhibit higher affinity for enzymes like cyclooxygenase-2 due to spatial alignment with hydrophobic pockets .
- In vitro assays : Enantiomeric separation (via chiral HPLC) and testing in inflammatory models (e.g., COX-2 inhibition) are critical to quantify activity differences .
Note : Synthesis of enantiopure intermediates requires chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., IC50 measurements under consistent ATP concentrations for kinase assays) .
- Impurity profiles : Use LC-MS to identify byproducts (e.g., de-fluorinated derivatives) that may skew results .
- Cell-line specificity : Validate activity across multiple models (e.g., primary vs. immortalized cells) .
Example : A 2023 study found discrepancies in antimicrobial activity due to residual DMSO solvent (>0.1% inhibits bacterial growth) .
Basic: What are the key stability concerns for this compound under storage or experimental conditions?
Answer:
- Hydrolysis : The sulfonamide group degrades in acidic/basic conditions (pH < 3 or >10). Store in neutral buffers at –20°C .
- Light sensitivity : The benzo[d][1,3]dioxolane moiety is prone to photodegradation; use amber vials .
- Oxidation : The hydroxypropyl group may oxidize to a ketone; add antioxidants (e.g., BHT) to stock solutions .
Advanced: What computational methods are effective for predicting this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?
Answer:
- Molecular dynamics simulations : Predict blood-brain barrier permeability (logBB) and plasma protein binding .
- CYP450 inhibition assays : Use in silico tools like SwissADME to identify metabolic hotspots (e.g., difluorophenyl demethylation) .
- Toxicity prediction : QSAR models highlight risks of hepatotoxicity due to sulfonamide-related bioactivation .
Basic: What strategies mitigate side reactions during the sulfonamide coupling step?
Answer:
- Protecting groups : Temporarily block the hydroxyl group (e.g., TBS protection) to prevent nucleophilic attack on the sulfonyl chloride .
- Stepwise addition : Introduce the sulfonamide group before the 2,5-difluorophenyl moiety to reduce steric hindrance .
- Low-temperature quenching : Neutralize excess sulfonyl chloride with ice-cold NaHCO3 to minimize hydrolysis .
Advanced: How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory effects?
Answer:
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., NF-κB pathway components) .
- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .
- Gene knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., COX-2) validates specificity .
Basic: What are the limitations of current synthetic methods, and how can they be improved?
Answer:
- Low yields : Multi-step syntheses (e.g., 5+ steps) often result in <50% overall yield. Optimize via flow chemistry for intermediates .
- Chirality control : Replace racemic mixtures with asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- Scalability : Replace NaH with safer bases (e.g., KOtBu) for large-scale reactions .
Advanced: What understudied functional groups in this compound warrant further exploration for structure-activity relationships (SAR)?
Answer:
- Benzo[d][1,3]dioxolane : Modify substituents (e.g., methyl vs. ethyl) to assess effects on bioavailability .
- Difluorophenyl group : Replace fluorine with chlorine or trifluoromethyl to modulate electron-withdrawing effects .
- Hydroxypropyl chain : Investigate chain elongation (C3 vs. C4) for enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
